LogP and TPSA Divergence Between Hydrate and Anhydrous Forms
The hydrate form of pyrrolo[1,2-a]pyrazin-1(2H)-one exhibits a substantially more hydrophilic profile than the anhydrous form. The hydrate has a computed LogP of −0.1971 and TPSA of 68.77 Ų , whereas the anhydrous form (CAS 136927-63-4) has a consensus LogP of 0.68 and TPSA of 37.27 Ų . The LogP difference of approximately 0.88 log units and the nearly two-fold increase in TPSA are attributable to the water of crystallization in the hydrate, which introduces an additional hydrogen-bond donor and acceptor. These values directly impact aqueous solubility predictions and membrane permeability estimations in early-stage drug discovery screening cascades.
| Evidence Dimension | Computed LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: −0.1971; TPSA: 68.77 Ų |
| Comparator Or Baseline | Anhydrous pyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 136927-63-4): Consensus LogP 0.68; TPSA 37.27 Ų |
| Quantified Difference | ΔLogP ≈ 0.88 units more hydrophilic; TPSA +31.5 Ų (84% higher) |
| Conditions | Computed physicochemical properties; hydrate data from Leyan vendor specifications; anhydrous data from Bidepharm (five-method consensus LogP) |
Why This Matters
A LogP shift of nearly one unit alters predicted aqueous solubility and membrane permeability classification, making the hydrate the preferred form for aqueous-based assay protocols and formulations where the anhydrous form may exhibit poor wetting or dissolution.
